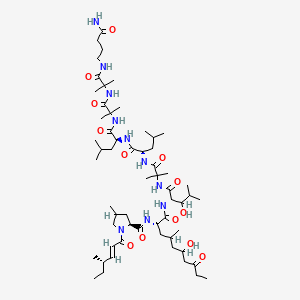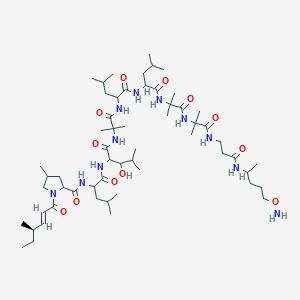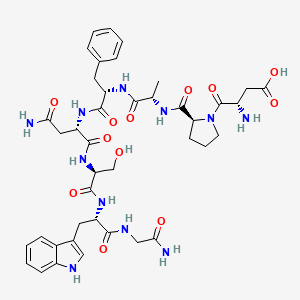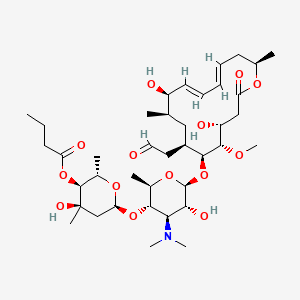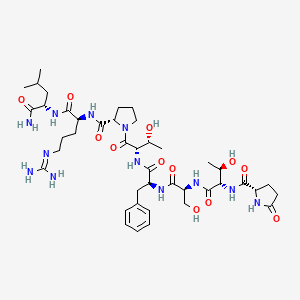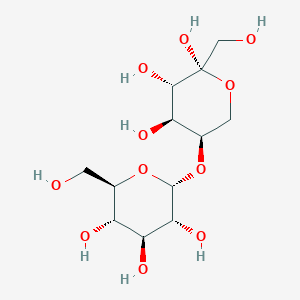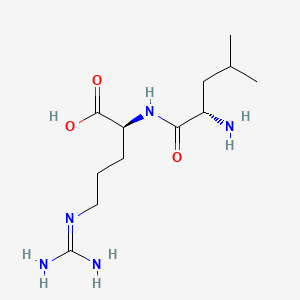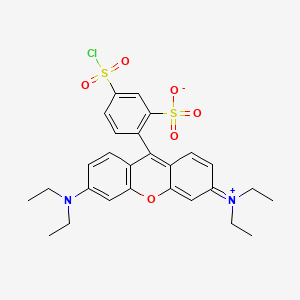
スルホロダミンB酸塩化物
概要
説明
Sulforhodamine B acid chloride, also known as Lissamine™ rhodamine B sulfonylchloride, is a fluorescent protein label forming stable conjugates . It is a red solid dye that is very water-soluble . It is often used as a membrane-impermeable polar tracer or for cell density determination via determination of cellular proteins (cytotoxicity assay) .
Molecular Structure Analysis
The empirical formula of Sulforhodamine B acid chloride is C27H29ClN2O6S2 . It has a molecular weight of 577.11 . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light .Chemical Reactions Analysis
Sulforhodamine B acid chloride reacts with amine compounds such as amino acids, peptides, and proteins to form bright red fluorescent conjugates that are extremely stable and resistant to protease-catalyzed hydrolysis .Physical And Chemical Properties Analysis
Sulforhodamine B acid chloride is a powder . It is very water-soluble . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light .科学的研究の応用
細胞染色
スルホロダミンB (SRB) は、細胞染色に広く用いられています . これは、高分子中の塩基性アミノ酸に結合することができます 、生細胞内のタンパク質への結合を保証します . SRB の量は、生細胞内のタンパク質に比例します 、そのため、タンパク質量や細胞増殖の程度を推定する貴重なツールとなっています .
レーザーフィールド
SRB は、赤色スペクトル領域において、よく用いられるレーザー色素です . さまざまなレーザーの生成に使用されます . SRB の蛍光効果は、濃度に依存しています 、濃度が高すぎると、SRB 分子が凝集して蛍光が消光されます .
蛍光特性の向上
SRB の用途は、凝集誘起消光 (ACQ) によって制限されています . この問題に対処するために、研究者たちは、SRB 分子を吸着するホストとして、Zr 系金属有機構造体 (Zr-MOFs) の使用を評価してきました . このアプローチは、SRB の広範な使用のための新しい道を切り開く可能性があります .
ローダミン標識ポリカチオンの合成
SRB 酸塩化物は、ローダミン標識ポリカチオン (PLL-ROD) を合成するために使用されてきました . この用途は、生化学や分子生物学の分野で特に役立ちます .
蛍光タンパク質トレーサーの調製
SRB 酸塩化物は、蛍光タンパク質トレーサーの調製にも使用されてきました . これにより、さまざまな生物学的研究において、タンパク質の追跡と可視化が可能になります .
封入型蛍光プローブ
SRB 酸塩化物は、ラムノガラクツロナン-I をベースとするマイクロカプセルの薬物送達特性を研究するためのモデル薬剤として、封入型蛍光プローブに使用されてきました . この用途は、薬物送達や製薬研究の分野で特に重要です .
共焦点顕微鏡
SRB 酸塩化物は、アストロサイト特異的色素として、共焦点顕微鏡にも使用されてきました . この用途は、神経科学研究において特に役立ち、脳内のアストロサイトの可視化と研究を可能にします .
てんかん誘発物質
研究によると、スルホロダミン 101 は、てんかん誘発物質として使用できる可能性があります . この用途は、神経科学の分野、特にてんかんの研究において特に重要です .
作用機序
Target of Action
The primary target of Sulforhodamine B acid chloride is the protein constituents of cells . It binds to these proteins in a stoichiometric manner , specifically to the basic amino acid residues of cells .
Mode of Action
Sulforhodamine B acid chloride interacts with its targets through electrostatic binding . Under mild acidic conditions, it binds to the basic amino acid residues of cells . This binding is pH-dependent, and under mild basic conditions, the dye can be extracted from cells and solubilized for measurement .
Biochemical Pathways
The binding of Sulforhodamine B acid chloride to the basic amino acid residues of cells forms a complex . The amount of this complex formed in the cells reflects the total protein content, which can be used to estimate the number of cells . The absorbance value measured at a wavelength of 515nm shows a good linear relationship with the cell count .
Result of Action
The binding of Sulforhodamine B acid chloride to cellular proteins allows for the quantification of these proteins, which can be used to determine cell density . This makes it a valuable tool for in vitro cytotoxicity screening . The dye’s fluorescence properties also make it useful for applications such as laser-induced fluorescence (LIF) and cell density determination .
Action Environment
The action of Sulforhodamine B acid chloride is influenced by the pH of its environment . Its binding to proteins is pH-dependent, occurring under mild acidic conditions and being reversible under mild basic conditions .
Safety and Hazards
When handling Sulforhodamine B acid chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Sulforhodamine B acid chloride has been used in an encapsulated fluorescent probe as a model drug to study drug-delivery properties of rhamnogalacturonan-I based microcapsules . It has also been used in confocal imaging as an astrocyte-specific dye . These applications suggest potential future directions in drug delivery and imaging studies.
生化学分析
Biochemical Properties
Sulforhodamine B acid chloride is known to interact with proteins in cells. Its principle is based on the ability of the protein dye sulforhodamine B to bind electrostatically and pH dependent on protein basic amino acid residues . Under mild acidic conditions, it binds to protein basic amino acid residues of trichloroacetic acid-fixed cells . It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .
Cellular Effects
The amount of dye extracted from stained cells is directly proportional to the cell mass . This property makes it a useful tool in measuring drug-induced cytotoxicity and cell proliferation .
Molecular Mechanism
The molecular mechanism of Sulforhodamine B acid chloride involves its interaction with proteins in cells. It binds to the basic amino acid residues of proteins under mild acidic conditions . This binding is electrostatic and pH-dependent . The dye can then be extracted from the cells under mild basic conditions and solubilized for measurement .
Temporal Effects in Laboratory Settings
The SRB assay, which utilizes this compound, is known to be indefinitely stable . This suggests that Sulforhodamine B acid chloride may also exhibit long-term stability.
Transport and Distribution
Due to its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.
Subcellular Localization
Given its use as a membrane-impermeable polar tracer , it is likely to be excluded from the interior of cellular organelles that are surrounded by a lipid bilayer.
特性
IUPAC Name |
5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWMQJEYUIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62796-29-6 | |
| Record name | Lissamine Rhodamine B sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lissamine rhodamine B sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




